molecular formula C23H20O3 B311054 9H-fluoren-9-ylmethyl 4-ethoxybenzoate

9H-fluoren-9-ylmethyl 4-ethoxybenzoate

Cat. No.: B311054
M. Wt: 344.4 g/mol
InChI Key: YJBUZRGTRPYKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-Fluoren-9-ylmethyl 4-ethoxybenzoate is a fluorene-based ester derivative featuring a 4-ethoxybenzoate moiety attached to the 9H-fluoren-9-ylmethyl (Fmoc) group. The Fmoc group is widely utilized in organic synthesis as a protecting group for alcohols, amines, and carboxylic acids due to its stability under basic conditions and ease of removal via mild bases like piperidine . The ethoxy substituent at the para position of the benzoate ring introduces electron-donating effects, influencing the compound’s solubility, reactivity, and stability.

Properties

Molecular Formula

C23H20O3

Molecular Weight

344.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 4-ethoxybenzoate

InChI

InChI=1S/C23H20O3/c1-2-25-17-13-11-16(12-14-17)23(24)26-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-14,22H,2,15H2,1H3

InChI Key

YJBUZRGTRPYKIE-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the benzoate ring significantly impacts molecular properties. Below is a comparative table of key compounds:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
9H-Fluoren-9-ylmethyl 4-ethoxybenzoate 4-OEt C23H20O3 344.41 g/mol Electron-donating; moderate lipophilicity -
9H-Fluoren-9-ylmethyl 4-bromobenzoate 4-Br C21H15BrO2 379.25 g/mol Leaving group; higher density
(9H-Fluoren-9-yl)methyl 4-amino-2-isobutoxyphenylcarbamate 4-NH2, 2-OiBu C27H28N2O3 452.53 g/mol Polar; used in peptide synthesis
Fmoc-Glycinol (9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)carbamate) -OH C17H17NO3 283.32 g/mol Hydrophilic; soluble in water

Key Observations :

  • Electron-donating vs.
  • Solubility: Hydrophilic substituents (e.g., -OH in Fmoc-Glycinol) improve aqueous solubility, whereas lipophilic groups (e.g., ethoxy) favor organic phase partitioning .
  • Reactivity : Bromine substituents act as leaving groups, making 4-bromobenzoate derivatives useful in nucleophilic substitution reactions, unlike the ethoxy analog .

Stability and Reactivity

  • Chemical Stability : The ethoxy group is susceptible to microbial or enzymatic dealkylation. For instance, cytochrome P-450 enzymes in Rhodococcus rhodochrous convert 4-ethoxybenzoate to 4-hydroxybenzoate via O-deethylation . This contrasts with 4-bromobenzoate, which resists such degradation due to the inert C-Br bond.
  • Deprotection Efficiency: Fmoc groups are cleaved under basic conditions (e.g., 20% piperidine in DMF).

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